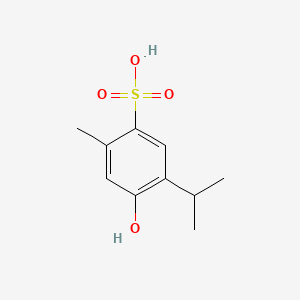

5-Hydroxy-p-cymene-2-sulphonic acid

Description

Strategies for the Preparation of this compound

The preparation of this compound can be approached from different starting materials and reaction sequences. The choice of strategy often depends on the availability of precursors, desired purity, and scalability of the process.

Direct Sulfonation of Hydroxylated p-Cymene Derivatives

One of the most direct methods for synthesizing this compound is the sulfonation of a hydroxylated p-cymene derivative, such as carvacrol (B1668589) (5-isopropyl-2-methylphenol). This process involves the introduction of a sulphonic acid group (-SO3H) onto the aromatic ring of the carvacrol molecule.

The reaction typically employs a sulfonating agent like chlorosulphonic acid. For instance, cold p-cymene can be added drop-wise to an excess of chlorosulphonic acid in an ice bath. whiterose.ac.uk After a specific reaction time, the mixture is poured onto crushed ice, leading to the formation of the product. whiterose.ac.uk This method has been used to synthesize p-cymenesulphonyl chloride, a related compound, with the reaction of p-cymene and chlorosulphonic acid yielding two regioisomers. whiterose.ac.uk

Hydroxylation of p-Cymene-2-sulphonic Acid Precursors

An alternative synthetic route involves the hydroxylation of a pre-existing p-cymene-2-sulphonic acid molecule. This strategy focuses on introducing the hydroxyl group (-OH) at the desired position on the aromatic ring that already contains the sulphonic acid group.

This approach is analogous to the biosynthesis of thymol and carvacrol, where cytochrome P450 enzymes catalyze the hydroxylation of γ-terpinene. nih.gov In a laboratory setting, chemical hydroxylation methods would be employed. These could potentially involve electrophilic hydroxylation reactions, although specific reagents and conditions for the direct hydroxylation of p-cymene-2-sulphonic acid are not extensively detailed in the provided search results. The biosynthesis of thymohydroquinone from thymol and carvacrol involves a subsequent hydroxylation step, demonstrating the feasibility of adding a hydroxyl group to a substituted p-cymene ring. nih.gov

Approaches from Renewable Feedstocks: Limonene (B3431351) and Dipentene (B1675403) Conversion Pathways

With a growing emphasis on sustainable chemistry, the synthesis of chemicals from renewable resources is of significant interest. Limonene and dipentene, which are abundant in citrus fruit peels, serve as viable starting materials for the production of p-cymene, a direct precursor to this compound. iscientific.orgsemanticscholar.org

The conversion of limonene to p-cymene is a key step in this pathway and is typically achieved through catalytic dehydrogenation. iscientific.org This process involves the removal of hydrogen atoms from the limonene molecule, leading to the formation of the aromatic p-cymene ring. Various heterogeneous catalysts have been investigated for this transformation, including those based on palladium, platinum, and nickel supported on materials like alumina (B75360). semanticscholar.org For example, the use of a CaO catalyst has been shown to directly facilitate the dehydrogenation of limonene to p-cymene with high conversion and selectivity. semanticscholar.org Microwave irradiation has also been employed to drive this reaction, with catalysts such as sepiolite clay modified with metal oxides demonstrating high efficiency under solvent-free conditions. semanticscholar.org

Table 1: Catalytic Conversion of Limonene to p-Cymene

| Catalyst | Support | Conditions | Conversion (%) | Selectivity to p-Cymene (%) |

|---|---|---|---|---|

| Pt | Al2O3 | Supercritical ethanol (B145695)/2-propanol | - | - |

| Ni | Al2O3 | Supercritical ethanol/2-propanol | - | - |

| Pd | Al2O3 | Supercritical ethanol/2-propanol | - | - |

| CaO | - | - | up to 98 | ~100 |

| Ni-modified bentonite | - | 150 °C, 15 min | High | - |

| Na, Ni, Fe, or Mn oxides | Sepiolite | Microwave irradiation, solvent-free | High | - |

Data compiled from various studies on limonene dehydrogenation. semanticscholar.org

Once p-cymene is obtained from limonene or dipentene, the subsequent steps to introduce the hydroxyl and sulphonic acid groups would follow the methodologies described in the previous sections. This involves either the sulfonation of a hydroxylated p-cymene intermediate or the hydroxylation of a sulphonated p-cymene intermediate. iscientific.org For instance, the p-cymene derived from limonene can be reacted with chlorosulphonic acid to introduce the sulphonyl chloride group, which can then be further processed. whiterose.ac.uk

Novel Synthetic Routes and Green Chemistry Protocols

The development of more environmentally friendly synthetic methods is a continuous effort in chemical research. For the synthesis of this compound and its precursors, green chemistry principles are being applied to minimize waste, reduce energy consumption, and utilize renewable resources. rsc.orgresearchgate.netethernet.edu.et

The use of solid acid catalysts, such as silica-based sulphonic acids (SiO2-Pr-SO3H), represents a greener alternative to traditional liquid acids for various organic transformations. These catalysts are often recoverable and reusable, reducing waste and environmental impact. Microwave-assisted organic synthesis is another green chemistry approach that can accelerate reaction times and reduce energy consumption. mdpi.com The synthesis of p-cymene from limonene using microwave irradiation is a prime example of this application. researchgate.net Furthermore, the use of renewable feedstocks like limonene aligns with the principles of green chemistry by reducing reliance on fossil fuels. iscientific.orgsemanticscholar.org The overarching goal is to develop synthetic protocols that are not only efficient but also sustainable and environmentally benign. rsc.orgethernet.edu.et

An in-depth examination of this compound, this article details its synthesis, chemical reactivity, and the optimization of its production. The focus remains strictly on the chemical properties and transformations of this compound, providing a comprehensive overview for researchers and chemists.

Properties

CAS No. |

96-68-4 |

|---|---|

Molecular Formula |

C10H14O4S |

Molecular Weight |

230.28 g/mol |

IUPAC Name |

4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid |

InChI |

InChI=1S/C10H14O4S/c1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11/h4-6,11H,1-3H3,(H,12,13,14) |

InChI Key |

LYWNNXMNOSKLHY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |

Other CAS No. |

96-68-4 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Hydroxy P Cymene 2 Sulphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy offers critical insights into the number and types of hydrogen atoms within the 5-Hydroxy-p-cymene-2-sulphonic acid molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of each proton signal are key to assembling the molecular puzzle.

While a complete, publicly available ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound is not readily found in the searched literature, a study on the synthesis of its regio-isomer, 4-hydroxy-5-isopropyl-2-methylbenzenesulfonic acid, confirms the use of ¹H NMR for its structural confirmation. researchgate.net For a definitive analysis of this compound, the expected signals would correspond to the aromatic protons, the isopropyl group's methine and methyl protons, the methyl group attached to the aromatic ring, and the hydroxyl proton. The precise chemical shifts would be influenced by the electron-withdrawing sulfonic acid group and the electron-donating hydroxyl and alkyl groups.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Aromatic H (ortho to -SO₃H) | 7.5 - 7.8 | Singlet | - |

| Aromatic H (ortho to -OH) | 6.7 - 7.0 | Singlet | - |

| Isopropyl CH | 3.0 - 3.4 | Septet | ~7 |

| Aromatic CH₃ | 2.2 - 2.5 | Singlet | - |

| Isopropyl CH₃ | 1.1 - 1.3 | Doublet | ~7 |

| Hydroxyl OH | 9.0 - 10.0 (variable) | Singlet (broad) | - |

| Sulfonic Acid SO₃H | 10.0 - 12.0 (variable) | Singlet (broad) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Similar to the ¹H NMR data, a specific experimental ¹³C NMR spectrum for this compound is not detailed in the available search results. However, the study by Sabour et al. (2020) also utilized ¹³C NMR to confirm the structure of the synthesized isomer, 4-hydroxy-5-isopropyl-2-methylbenzenesulfonic acid, highlighting its importance in distinguishing between isomers. researchgate.net The chemical shifts of the aromatic carbons are particularly informative, indicating the substitution pattern on the benzene (B151609) ring.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-OH | 150 - 155 |

| C-SO₃H | 135 - 140 |

| C-isopropyl | 145 - 150 |

| C-CH₃ | 125 - 130 |

| Aromatic CH | 115 - 125 |

| Isopropyl CH | 25 - 30 |

| Aromatic CH₃ | 20 - 25 |

| Isopropyl CH₃ | 22 - 26 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other. For this compound, a COSY spectrum would show a clear correlation between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would link each proton signal to the carbon signal of the atom it is attached to, for instance, connecting the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the entire molecular structure, for example, by showing correlations between the aromatic methyl protons and the adjacent aromatic carbons.

While specific 2D NMR data for this compound were not found in the provided search results, the application of these techniques is standard practice for the complete structural elucidation of such molecules.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The NIST Chemistry WebBook lists an available IR spectrum for 6-Thymolsulfonic acid, a synonym for the target compound. mdpi.com The spectrum would be expected to show characteristic absorption bands for the hydroxyl, sulfonic acid, and aromatic moieties.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Phenolic) | 3200 - 3600 (broad) | Stretching |

| S-O (Sulfonic Acid) | 1340 - 1350 and 1150 - 1165 | Asymmetric and Symmetric Stretching |

| O-H (Sulfonic Acid) | 2800 - 3200 (broad) | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Alkyl) | 2850 - 2960 | Stretching |

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. For this compound, Raman spectroscopy could provide valuable information about the aromatic ring vibrations and the sulfur-oxygen bonds of the sulfonic acid group. No specific Raman spectroscopic data for this compound were identified in the performed searches.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. The compound's calculated molecular weight is 230.28 g/mol . nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and high polarity of this compound, direct analysis by GC-MS is not feasible without derivatization. Instead, GC-MS is invaluable for assessing the purity of its volatile precursors, such as thymol (B1683141) and p-cymene (B1678584), and for identifying any volatile impurities or byproducts from the synthesis process. researchgate.netnih.gov

The analysis of related volatile compounds, such as thymol, is well-documented. For instance, GC-MS analysis of Thymus vulgaris extracts, where thymol is a major component, successfully identifies and quantifies numerous volatile constituents. nih.govmdpi.com Such methods can be adapted to ensure the quality of starting materials for the synthesis of this compound. A typical GC-MS analysis of thymol would involve fragmentation where the molecular ion peak is observed, followed by characteristic losses of methyl (CH₃) and isopropyl (C₃H₇) groups. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of Related Volatile Precursors (e.g., Thymol)

| Parameter | Value/Condition |

|---|---|

| Column | TRB-5-625 (60m x 0.25mm i.d., 0.25µm film) or similar rjptonline.org |

| Carrier Gas | Helium or Nitrogen rjptonline.org |

| Injector Temperature | 290 °C rjptonline.org |

| Oven Program | Start at 185°C, ramp to 235°C rjptonline.org |

| Detector | Mass Spectrometer (or Flame Ionization Detector - FID) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from other molecules with the same nominal mass. The theoretical exact mass of this compound (C₁₀H₁₄O₄S) is 230.06128010 Da. nih.gov HRMS analysis would be expected to yield a measured mass that aligns with this theoretical value to within a few parts per million (ppm).

While specific HRMS data for this compound is not widely published, the fragmentation of related aromatic sulfonic acids has been studied. A primary fragmentation pathway involves the loss of the sulfonic acid group ([SO₃]⁻ or SO₃H•), a process known as desulfonation. libretexts.org Other expected fragmentation patterns would include the cleavage of the alkyl substituents from the aromatic ring.

Table 2: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Formula | Predicted Exact Mass (Da) | Description |

|---|---|---|---|

| [M-H]⁻ | C₁₀H₁₃O₄S⁻ | 229.0538 | Deprotonated molecule |

| [M-SO₃]⁻ | C₁₀H₁₃O⁻ | 149.0966 | Loss of sulfur trioxide |

| [M-H-SO₃H]⁻ | C₁₀H₁₂⁻ | 132.0939 | Desulfonation |

| [M-H-C₃H₇]⁻ | C₇H₆O₄S⁻ | 185.9963 | Loss of isopropyl radical |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Solution Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to study the electronic transitions within the molecule, primarily the π → π* transitions of the substituted benzene ring. The hydroxyl (-OH) and sulfonic acid (-SO₃H) groups act as auxochromes, influencing the position and intensity of the absorption maxima (λmax).

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

As with GC-MS, direct analysis of the non-volatile this compound by Gas Chromatography (GC) is not practical. GC is primarily used to analyze the purity of the volatile starting material, thymol, or to detect any residual volatile solvents or byproducts. mdpi.comnih.gov Validated GC methods for thymol quantification often use a flame ionization detector (FID) and capillary columns like the TRB-5-625, providing high precision and accuracy. rjptonline.org

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of non-volatile, polar compounds like this compound. Due to the compound's acidic and polar nature, reversed-phase HPLC is the most common approach.

To achieve good peak shape and retention on standard C18 columns, mobile phase modifiers are typically required. This can involve using an acidic buffer to suppress the ionization of the sulfonic acid group or employing ion-pairing reagents. The analysis of a structurally similar compound, 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid, is successfully performed using HPLC, indicating its suitability for this class of compounds. sigmaaldrich.com

Table 3: Typical HPLC Conditions for the Analysis of Aromatic Sulfonic Acids

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV Detector (e.g., at 220 nm or 254 nm) |

| Column Temperature | 25 - 40 °C |

Potentiometric Titrations and pH-Dependent Spectroscopic Studies for Acid-Base Equilibria

The acid-base properties of this compound, a molecule featuring both a phenolic hydroxyl group and a sulfonic acid group, are critical for understanding its chemical behavior, reactivity, and potential applications. The dissociation constants (pKa values) associated with these functional groups dictate the molecule's charge state and spectroscopic characteristics at varying pH levels. Potentiometric titrations and pH-dependent spectroscopic studies are the primary methods employed to elucidate these properties.

Potentiometric titration is a fundamental technique used to determine the pKa values of ionizable groups in a molecule. This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the corresponding change in pH with a potentiometer. The resulting titration curve, a plot of pH versus the volume of titrant added, exhibits inflection points that correspond to the pKa values of the acidic and basic functional groups. For this compound, two distinct equivalence points would be expected, corresponding to the deprotonation of the strong sulfonic acid group and the weaker phenolic hydroxyl group.

Complementing potentiometric titrations, pH-dependent spectroscopic studies, particularly UV-Vis spectrophotometry, offer insights into the structural changes that accompany protonation and deprotonation events. The electronic absorption spectrum of this compound is expected to be sensitive to changes in pH. As the pH of the solution is varied, the protonation state of the phenolic hydroxyl group changes, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity. By analyzing these spectral shifts as a function of pH, it is possible to determine the pKa value of the phenolic group.

In the absence of specific experimental data for this compound, a hypothetical data representation can be illustrative. The sulfonic acid group, being a strong acid, would have a pKa value typically below 2. The phenolic hydroxyl group, influenced by the electron-withdrawing sulfonic acid group, would be expected to have a pKa value lower than that of phenol (B47542) itself (which is around 10), likely in the range of 8-9.

Hypothetical Data Tables

Below are illustrative data tables that would be generated from such studies.

Table 1: Hypothetical Potentiometric Titration Data for this compound

| Volume of NaOH added (mL) | pH |

| 0.00 | 1.50 |

| 1.00 | 1.65 |

| 2.00 | 1.85 |

| 3.00 | 2.15 |

| 4.00 | 2.60 |

| 4.50 | 3.10 |

| 5.00 (1st Equivalence Point) | 5.50 |

| 5.50 | 7.90 |

| 6.00 | 8.20 |

| 7.00 | 8.50 |

| 8.00 | 8.80 |

| 9.00 | 9.10 |

| 9.50 | 9.40 |

| 10.00 (2nd Equivalence Point) | 11.00 |

Note: This data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical pH-Dependent UV-Vis Spectral Data for this compound

| pH | λmax 1 (nm) | Absorbance 1 | λmax 2 (nm) | Absorbance 2 |

| 2.0 | 275 | 0.550 | - | - |

| 4.0 | 275 | 0.552 | - | - |

| 6.0 | 276 | 0.548 | 295 | 0.150 |

| 8.0 | 278 | 0.400 | 298 | 0.350 |

| 8.5 (pKa) | 280 | 0.325 | 300 | 0.425 |

| 10.0 | - | - | 305 | 0.650 |

| 12.0 | - | - | 305 | 0.650 |

Note: This data is hypothetical and for illustrative purposes only.

The analysis of such data would provide precise pKa values, which are fundamental for controlling the ionization state of this compound in various applications, including its use as a reagent or in the synthesis of other chemical entities.

Mechanistic Investigations of Chemical Processes and Interactions Involving 5 Hydroxy P Cymene 2 Sulphonic Acid

Elucidation of Reaction Mechanisms in Acid-Catalyzed Systems

The formation and reactions of 5-hydroxy-p-cymene-2-sulphonic acid are intrinsically linked to acid-catalyzed mechanisms, primarily through electrophilic aromatic substitution. The synthesis of the p-cymene (B1678584) sulfonic acid scaffold is a classic example of aromatic sulfonation. In this reaction, an electrophile, typically sulfur trioxide (SO₃) or its protonated form derived from concentrated sulfuric acid, attacks the electron-rich benzene (B151609) ring of p-cymene. wikipedia.org

The orientation of this substitution is dictated by the existing alkyl groups on the p-cymene ring: the methyl group and the isopropyl group. Both are electron-donating groups (EDGs), which activate the aromatic ring towards electrophilic attack and direct incoming substituents to the ortho and para positions relative to themselves. In p-cymene, the para position is already occupied. The isopropyl group, being a stronger activator and sterically bulkier than the methyl group, primarily directs the incoming sulfonic acid group to the position ortho to it (and meta to the methyl group), leading to the formation of p-cymene-2-sulfonic acid. vaia.com

A crucial aspect of aromatic sulfonation is its reversibility. wikipedia.org The reverse reaction, known as desulfonation, is also acid-catalyzed and occurs under conditions of dilute, hot aqueous acid. wikipedia.orgresearchgate.net This equilibrium is governed by Le Chatelier's principle; concentrated acid favors sulfonation, while the presence of excess water drives the reaction toward desulfonation, releasing the arene and sulfuric acid. wikipedia.orgyoutube.com This reversibility can be exploited to use the sulfonic acid group as a protecting group in organic synthesis. wikipedia.orggoogle.com

Furthermore, the p-cymene scaffold itself can be synthesized via acid-catalyzed dehydroisomerisation of terpenes like α-pinene and limonene (B3431351). This process involves initial isomerisation of the terpene on catalyst acid sites to form p-menthadienes, which then undergo dehydrogenation to yield the stable aromatic p-cymene structure. mdpi.com

Understanding Oxidative Pathways and Hydroperoxide Formation from p-Cymene Scaffolds

The p-cymene scaffold is susceptible to oxidation, particularly at its alkyl side chains. The liquid-phase oxidation of p-cymene with molecular oxygen is a well-studied process that proceeds via a free-radical mechanism to form hydroperoxides as the initial products. cdnsciencepub.comcdnsciencepub.com The p-cymene molecule offers two distinct sites for oxidative attack: the tertiary carbon of the isopropyl group and the primary carbons of the methyl group.

Research has shown that the isopropyl group is significantly more reactive towards oxidation than the methyl group. Studies involving emulsion and photochemical oxidation have demonstrated that the relative susceptibility of the methyl and isopropyl groups to oxidative attack is approximately 1:4. cdnsciencepub.comcdnsciencepub.com This preferential attack leads to the formation of two main isomeric hydroperoxides:

2-p-tolyl-2-propyl hydroperoxide (from attack at the isopropyl group)

p-Isopropylbenzyl hydroperoxide (from attack at the methyl group)

In photochemical oxidation, the product consists of about 80% 2-p-tolyl-2-propyl hydroperoxide and 20% p-isopropylbenzyl hydroperoxide, reflecting the higher reactivity of the tertiary carbon. cdnsciencepub.comcdnsciencepub.com These hydroperoxides are relatively unstable and can decompose, especially in the presence of acids or at elevated temperatures, to yield a variety of secondary products. google.com The decomposition of 2-p-tolyl-2-propyl hydroperoxide, for instance, can lead to the formation of p-methylacetophenone and 2-p-tolyl-2-propanol. cdnsciencepub.com

The table below summarizes the major products identified from the liquid-phase emulsion oxidation of p-cymene.

| Product Name | Chemical Formula | Origin |

|---|---|---|

| 2-p-tolyl-2-propyl hydroperoxide | C10H14O2 | Primary oxidation of isopropyl group |

| p-Isopropylbenzyl hydroperoxide | C10H14O2 | Primary oxidation of methyl group |

| 2-p-tolyl-2-propanol | C10H14O | Decomposition/reduction of tertiary hydroperoxide |

| p-Isopropylbenzyl alcohol | C10H14O | Decomposition/reduction of primary hydroperoxide |

| p-Methylacetophenone | C9H10O | Decomposition of tertiary hydroperoxide |

| Cumic acid | C10H12O2 | Further oxidation |

| p-(α-Hydroxyisopropyl) benzoic acid | C10H12O3 | Further oxidation |

Biological systems also employ oxidative pathways to degrade p-cymene. For example, the bacterium Burkholderia xenovorans LB400 utilizes a p-cymene monooxygenase to hydroxylate the methyl group, initiating a degradation pathway that converts p-cymene to p-cumate. plos.orgnih.gov Similarly, "Aromatoleum aromaticum" pCyN1 degrades p-cymene anaerobically by first hydroxylating the methyl group to form 4-isopropylbenzyl alcohol. nih.gov

Studies on Reductive Transformations

Reductive transformations involving the p-cymene scaffold are often focused on the products of its oxidation. The hydroperoxides formed during the oxidation of p-cymene can be chemically reduced to their corresponding alcohols. For instance, the reduction of the mixture of hydroperoxides from p-cymene oxidation with lithium aluminum hydride (LiAlH₄) yields a mixture of 2-p-tolyl-2-propanol and p-isopropylbenzyl alcohol. cdnsciencepub.com Sodium sulfide (B99878) has also been reported as a reducing agent for these hydroperoxides, primarily converting the tertiary hydroperoxide into 2-p-tolyl-2-propanol. cdnsciencepub.com

In a broader context of related aromatic compounds, the Piria reaction demonstrates a combined reduction and sulfonation, where a nitro group on an aromatic ring is reduced to an amine by a metal bisulfite, which also sulfonates the ring. wikipedia.org

While specific studies on the direct reduction of the sulfonic acid or hydroxyl group of this compound are not extensively detailed in the literature, general principles of organosulfur chemistry apply. The reduction of aryl sulfonic acids or their derivatives (like sulfonyl chlorides) to thiols is a known transformation, though it often requires strong reducing agents. Similarly, the reductive removal of a phenolic hydroxyl group is a challenging chemical transformation. The stability of the aromatic ring and the sulfonic acid group makes them generally resistant to mild reduction conditions.

Hydrolysis and Desulfonation Mechanisms in Chemical and Biological Systems

The carbon-sulfur bond in aryl sulfonic acids can be cleaved through hydrolysis in a reaction known as desulfonation. This process is essentially the reverse of sulfonation and is mechanistically significant in both chemical and biological contexts. wikipedia.orgwikipedia.org

Key Steps in Acid-Catalyzed Desulfonation:

Protonation of the aromatic ring, preferentially at the carbon bearing the sulfonic acid group.

Formation of a sigma complex intermediate.

Elimination of sulfur trioxide (SO₃).

Deprotonation of the SO₃H group is not the primary pathway, but the entire group is replaced.

Biological Desulfonation: In biological systems, microorganisms have evolved enzymatic pathways to cleave the stable C–S bond of aromatic sulfonates, often as a means to obtain sulfur for growth. oup.com This process differs significantly from chemical hydrolysis. The initial attack is typically catalyzed by dioxygenase enzymes. oup.comnih.gov These enzymes incorporate one or both atoms of molecular oxygen into the aromatic ring, leading to the formation of an unstable dihydroxylated intermediate. oup.com This destabilization facilitates the spontaneous elimination of the sulfonate group as sulfite (B76179) (SO₃²⁻). oup.comnih.gov The resulting catecholic compound can then be further metabolized by the organism. nih.gov For example, Rhodococcus opacus ISO-5 has been shown to desulfonate a wide range of aromatic sulfonic acids, converting them into their corresponding phenols, which are more amenable to further biodegradation. nih.gov

Ligand Exchange Kinetics and Thermodynamics in Coordination Chemistry (if applicable to its use as a ligand)

The p-cymene molecule is a well-established ligand in organometallic chemistry, most notably forming half-sandwich complexes with ruthenium, such as [(η⁶-cymene)RuCl₂]₂. wikipedia.org The aromatic ring of p-cymene coordinates to the metal center in a η⁶ fashion. This establishes the potential for its derivatives, including this compound, to act as ligands.

For this compound, in addition to the η⁶-coordination of the aromatic ring, the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups offer potential secondary coordination sites (O-donors). These functional groups could allow the molecule to act as a chelating or bridging ligand, potentially forming more complex coordination polymers or metal-organic frameworks.

Studies on hexanuclear metal clusters have quantified the lability of terminal ligands, showing that exchange reactions can be rapid at elevated temperatures. berkeley.edu The kinetics of such exchanges are critical for the synthesis of extended solid frameworks from molecular building blocks. berkeley.edu The rate of ligand exchange would be influenced by several factors:

The nature of the metal center: Different metals will have different affinities for the ligand.

The other ligands in the coordination sphere: Their electronic and steric properties affect the stability of the complex.

Solvent: The coordinating ability of the solvent can influence the reaction pathway. researchgate.net

Temperature: Higher temperatures generally increase the rate of ligand exchange. berkeley.edu

The thermodynamics of coordination would be governed by the stability of the resulting complex, including any chelate effects if the hydroxyl or sulfonate groups participate in binding to the metal center along with the aromatic ring.

Theoretical and Computational Chemistry Studies of 5 Hydroxy P Cymene 2 Sulphonic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 5-Hydroxy-p-cymene-2-sulphonic acid. These calculations can determine the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.

Key parameters obtained from DFT calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the hydroxyl and sulphonic acid groups, as well as the aromatic ring, are expected to be electron-rich.

Electrostatic Potential Maps: These maps visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

While specific DFT studies on this compound are not readily found, research on related hydroxylated and sulphonated aromatic compounds demonstrates the utility of these methods. For instance, DFT has been used to study the electronic structure of hydroxylated rutile surfaces, revealing how the presence of hydroxyl groups alters the electronic states. aps.org

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can predict the reactivity of this compound and map out potential reaction pathways. By calculating the activation energies for various potential reactions, chemists can identify the most likely transformation products.

This type of modeling is valuable for:

Predicting Sites of Reaction: Identifying which parts of the molecule are most susceptible to attack by different reagents.

Understanding Reaction Mechanisms: Elucidating the step-by-step process of a chemical reaction.

Designing Novel Syntheses: Proposing efficient synthetic routes to the target molecule or its derivatives.

Prediction of Acid Dissociation Constants (pKₐ) and Acidity Comparisons

The acid dissociation constant (pKₐ) is a measure of the acidity of a compound. For this compound, there are two acidic protons: one on the sulphonic acid group (-SO₃H) and one on the hydroxyl group (-OH).

Sulphonic Acid Group: Sulphonic acids are generally strong acids. The pKₐ of the sulphonic acid group in this molecule is expected to be low, indicating a high degree of dissociation in water.

Hydroxyl Group: The hydroxyl group attached to the aromatic ring is phenolic and thus weakly acidic. Its pKₐ will be significantly higher than that of the sulphonic acid group.

Computational methods can be employed to predict these pKₐ values. These methods often involve calculating the Gibbs free energy change for the dissociation reaction in a solvent model. While no specific predicted pKₐ values for this compound are available in the searched literature, the general principles of substituent effects on acidity are well-established. The electron-withdrawing nature of the sulphonic acid group would be expected to increase the acidity of the phenolic hydroxyl group compared to phenol (B47542) itself.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, this would involve studying the rotation around the single bonds, particularly the C-S bond and the bonds of the isopropyl group.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. These simulations provide insights into:

Conformational Flexibility: How the molecule moves and changes shape at a given temperature.

Intermolecular Interactions: How the molecule interacts with solvent molecules or other molecules in its environment.

While specific studies on this compound are lacking, conformational analysis of similar molecules, such as 2-hydroxy-2',5'-diazachalcones, has been performed using semi-empirical methods to determine the most stable conformers. nih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. These predictions are valuable for assigning the signals in an experimental NMR spectrum. While a predicted spectrum for this compound is not available, experimental ¹H NMR data for the related compound p-cymene (B1678584) exists. hmdb.ca Furthermore, DFT calculations have been used to aid in the assignment of NMR spectra for complex organometallic structures containing p-cymene. researchgate.net

Infrared (IR) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculated frequencies correspond to the stretching and bending of chemical bonds and can be used to identify the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy: The absorption wavelengths in a UV-Vis spectrum can be predicted by calculating the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. Studies on other organic molecules have shown that theoretical predictions can match well with experimental UV-Vis data. researchgate.netmdpi.com For instance, the UV-Vis spectrum of a ruthenium(II)-p-cymene complex has been studied, providing insight into the electronic transitions of the p-cymene ligand in a coordinated state. researchgate.net

Environmental Chemistry and Degradation Pathways of Sulfonated P Cymene Derivatives

Biodegradation Studies of Sulfonated Aromatic Compounds

Sulfonated aromatic compounds are widely used in industrial applications, leading to their presence in the environment. d-nb.info Their biodegradability is highly variable and depends on the structure of the molecule and the environmental conditions. The sulfonic acid group, being highly polar and electron-withdrawing, can render aromatic compounds more resistant to microbial degradation. wikipedia.org This is partly because the negative charge of the sulfonate group at physiological pH can hinder its transport across microbial cell membranes. nih.gov

Bacteria capable of degrading sulfonated aromatic compounds have been isolated, often from environments historically contaminated with these substances. nih.gov For instance, certain bacterial strains can utilize simple aminobenzenesulfonic acids as a food source under aerobic conditions. nih.gov The degradation of more complex structures, like naphthalenesulfonic acids, has also been demonstrated by various bacteria, including Arthrobacter and Comamonas species, which can use them as a sole source of carbon. researchgate.net However, the poor biodegradability of many sulfonated aromatic amines suggests they may not be efficiently removed during conventional biological wastewater treatment. nih.gov

In the context of 5-Hydroxy-p-cymene-2-sulphonic acid, the parent compound thymol (B1683141) is considered readily biodegradable. nih.goveuropa.eu Studies have shown that thymol dissipates rapidly in both soil and water, with half-lives of a few days. nih.govresearchgate.net However, the addition of a sulfonic acid group to the thymol structure likely reduces its biodegradability. The degradation of the related aromatic hydrocarbon, p-cymene (B1678584), has been observed under anaerobic conditions by denitrifying bacteria, which attack the alkyl side chains. nih.govnih.gov This suggests that microbial attack on the core p-cymene structure is possible, though the presence of the sulfonate group would significantly influence the specific metabolic pathway.

Table 1: Biodegradation of Related Aromatic Compounds

| Compound | Condition | Degrading Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Thymol | Aerobic | Mixed microbial populations | Rapid dissipation in soil and water; half-life of 4-5 days in soil and 16 days in water. | nih.govresearchgate.net |

| p-Cymene | Anaerobic (Denitrifying) | Aromatoleum aromaticum pCyN1, Thauera sp. pCyN2 | Degradation occurs via different initial pathways: methyl group hydroxylation or addition to fumarate. | nih.govresearchgate.net |

| Aminobenzenesulfonic acids | Aerobic | Mixed bacterial cultures | Degradation observed only with inocula from polluted sites; extensive mineralization possible. | nih.gov |

| Naphthalene-2-sulfonic acid | Aerobic | Arthrobacter sp. 2AC, Comamonas sp. 4BC | Complete degradation within 33 hours when used as a sole carbon source. | researchgate.net |

Microbial Desulfonation Processes and Enzymatic Mechanisms

A critical step in the biodegradation of sulfonated aromatic compounds is the cleavage of the carbon-sulfur (C-S) bond, a process known as desulfonation. This step removes the sulfonate group, typically releasing it as sulfite (B76179), which can then be oxidized to sulfate (B86663). oup.com Aerobic bacteria have evolved several enzymatic strategies to achieve desulfonation. nih.gov

One common mechanism involves the action of mono- or dioxygenase enzymes. oup.com These enzymes introduce one or two oxygen atoms onto the aromatic ring, typically at or adjacent to the sulfonate-bearing carbon atom. This oxygenation destabilizes the C-S bond, leading to the spontaneous elimination of the sulfite group. nih.govoup.com For example, experiments with Pseudomonas species degrading various benzenesulfonic and naphthalenesulfonic acids showed that the hydroxyl group that replaces the sulfonate group is derived from molecular oxygen, confirming an oxygenolytic mechanism. d-nb.info

The regulation of desulfonating enzymes often depends on the availability of sulfur in the environment. When sulfonates are used as a sulfur source (but not for carbon), the enzymes are typically induced under conditions of sulfate starvation. nih.gov If the sulfonate serves as a carbon and energy source, the degradative enzymes are usually induced by the substrate itself. nih.gov

For this compound, it is plausible that its degradation would be initiated by a dioxygenase attacking the aromatic ring, leading to hydroxylation and subsequent desulfonation. The resulting dihydroxylated p-cymene derivative would then be a more readily degradable intermediate for further microbial metabolism through ring cleavage pathways common for aromatic compounds. nih.gov

Table 2: General Mechanisms of Aerobic Microbial Desulfonation

| Mechanism | Key Enzyme Class | Description | Reference(s) |

|---|---|---|---|

| Oxygenolytic Cleavage | Monooxygenases/Dioxygenases | An oxygen atom is added to the sulfonate-bearing carbon, destabilizing the C-S bond and causing the release of sulfite. | nih.govoup.com |

| Thiamine Pyrophosphate (TPP)-assisted Release | Lyases | The carbon adjacent to the C-SO3 bond is activated, facilitating the release of sulfite. This is more common for aliphatic sulfonates. | nih.govoup.com |

| Reductive Reaction | Unknown | A formally reductive mechanism that has been postulated but is not well-characterized. | nih.govoup.com |

Photodegradation and Hydrolytic Stability in Aquatic Environments

Photodegradation involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. Studies on phenol-4-sulfonic acid have shown that it can be degraded by photocatalysis using TiO2 as a catalyst, indicating its susceptibility to light-induced transformation. acs.orgresearchgate.net The photodegradation of other phenolic sulfonate esters has been shown to proceed through the formation of phenoxyl radicals and can lead to the generation of acidic species. acs.org Direct photolysis is a major dissipation pathway for thymol in water, with a half-life of about 28 hours under simulated sunlight, which is much faster than its hydrolysis rate. researchgate.netepa.gov This suggests that the p-cymene backbone of this compound is photoreactive. The presence of the sulfonate group and the phenolic hydroxyl group would likely influence the specific photochemical reactions and products.

Hydrolysis is the cleavage of a chemical bond by the addition of water. Aryl sulfonic acids are generally stable to hydrolysis, but the reaction (desulfonation) can occur under specific conditions, such as heating in the presence of aqueous acid. wikipedia.orgwikipedia.org The stability towards hydrolysis is influenced by the other substituents on the aromatic ring. numberanalytics.com For thymol, hydrolysis is pH-dependent and accelerated by acidic conditions and higher temperatures, but it is a much slower process compared to photolysis. epa.gov Given the general stability of the aryl C-S bond, significant hydrolytic degradation of this compound under typical environmental pH and temperature conditions is unlikely. wikipedia.org

Environmental Persistence and Transformation in Soil and Water Matrices

The persistence and transformation of this compound in soil and water are dictated by a combination of its chemical properties and environmental factors. Its high water solubility, conferred by the sulfonic acid group, suggests a high potential for mobility in aqueous environments and leaching through the soil profile.

The parent compound, thymol, exhibits moderate adsorption to soil, with sorption coefficients correlating with the organic carbon content of the soil. researchgate.netepa.gov It has a calculated distribution that favors partitioning to water (67.8%), with smaller amounts to soil (10.7%) and sediment (10.8%). europa.eu The addition of the highly polar sulfonate group to create this compound would drastically reduce its tendency to adsorb to soil and sediment particles, thereby increasing its mobility in groundwater and surface water.

While thymol itself degrades rapidly in soil, the increased resistance to biodegradation of sulfonated aromatics suggests that this compound would be more persistent. nih.govnih.gov Its ultimate fate would depend on the presence of specialized microbial communities capable of desulfonation. d-nb.info In the absence of such microbial activity, the compound could be transported over long distances in water systems. Transformation in soil and water would likely be a slow process, dominated by photodegradation in sunlit surface waters and very slow biodegradation in soil and sediment.

Future Research Directions and Emerging Applications of 5 Hydroxy P Cymene 2 Sulphonic Acid

Advancements in Sustainable and Green Synthesis Protocols

The chemical industry's shift towards sustainability has spurred research into environmentally benign synthesis methods for valuable compounds. For 5-Hydroxy-p-cymene-2-sulphonic acid, future research will likely focus on moving away from traditional sulfonation methods that often involve harsh reagents like fuming sulfuric acid, which can lead to significant waste and safety concerns. scirp.org

One promising direction is the adoption of greener sulfonation reagents and reaction conditions. An original one-pot method for the para-sulfonation of thymol (B1683141) using thionyl chloride (SOCl₂) under mild conditions has been described, offering a simple and productive route. medjchem.com Further optimization of this process for this compound could involve exploring the use of recyclable catalysts and more benign solvents. Research has shown that solvents play a crucial role in the yield of thymol sulfonation, with cyclohexane (B81311) showing promising results in preliminary optimization studies. researchgate.net

Moreover, the synthesis of the precursor, p-cymene (B1678584), from renewable sources like citrus waste and crude sulphate turpentine (B1165885) is gaining traction. researchgate.netnih.gov Innovative methods, such as using dimethyl sulfoxide (B87167) as a low-toxicity oxidizing agent and a dioxomolybdenum(VI) catalyst, offer a sustainable pathway to isomerically pure p-cymene. nih.govnih.gov Integrating these green p-cymene production methods with efficient sulfonation protocols will be a key area of future research to create a fully sustainable synthesis pipeline for this compound. The use of microwave-assisted synthesis, which has been shown to intensify the production of thymol, could also be explored to reduce reaction times and energy consumption in the sulfonation step. acs.orgresearchgate.net

A comparative look at different synthesis approaches for related compounds highlights the potential for greener alternatives.

| Synthesis Approach | Reagents | Key Advantages | Reference |

| Conventional Sulfonation | Fuming sulfuric acid | Established method | scirp.org |

| Green Sulfonation | Thionyl chloride (SOCl₂) | Mild conditions, one-pot synthesis | medjchem.com |

| Microwave-Assisted Synthesis | Isopropyl alcohol, m-cresol, CSA resin | Process intensification, reduced energy | acs.org |

| Bio-based Precursor Synthesis | Citrus waste, dimethyl sulfoxide, dioxomolybdenum(VI) catalyst | Renewable feedstock, low toxicity | nih.govnih.gov |

Exploration of Novel Catalytic Systems and Processes

The development of novel catalytic systems is paramount to improving the efficiency, selectivity, and sustainability of this compound synthesis. Future research is expected to focus on heterogeneous catalysts, which offer advantages in terms of separation, reusability, and reduced waste generation. acs.orgorganic-chemistry.orgresearchgate.net

Ruthenium-based catalysts, particularly [RuCl₂(p-cymene)]₂ adsorbed on activated carbon, have demonstrated high efficiency and selectivity in various organic transformations and present a promising avenue for the functionalization of the p-cymene scaffold. acs.orgorganic-chemistry.orgresearchgate.net The dehydroisomerization of terpenes like α-pinene and limonene (B3431351) to p-cymene can be achieved with high yields using acid-redox bifunctional heterogeneous catalysts such as silica-supported zinc oxide. researchgate.net

For the sulfonation step, solid acid catalysts are of significant interest. Sulfonic acid resins, such as Amberlyst and Dowex, have been effectively used for reactions involving phenols and could be adapted for the sulfonation of thymol. nih.gov The development of carbonized sulfonic acid (CSA) resin catalysts, particularly for microwave-assisted synthesis, offers a pathway for continuous production processes. acs.org Furthermore, supported sulfonic acid materials, where sulfonic acid groups are anchored on supports like zirconia or magnesia, are being investigated for their potential in aromatic sulfonation reactions. mdpi.com The properties of the support material have been shown to significantly influence the catalytic performance. mdpi.com

Future work will likely involve the design and synthesis of catalysts with tailored properties to achieve regioselective sulfonation of thymol to produce this compound with high purity and yield.

| Catalyst Type | Example | Potential Application in Synthesis | Reference |

| Heterogeneous Ruthenium Catalyst | [RuCl₂(p-cymene)]₂ on carbon | Functionalization of p-cymene | acs.orgorganic-chemistry.orgresearchgate.net |

| Acid-Redox Bifunctional Catalyst | Silica-supported zinc oxide | p-Cymene synthesis from terpenes | researchgate.net |

| Sulfonic Acid Resins | Amberlyst, Dowex, CSA resin | Sulfonation of thymol | acs.orgnih.gov |

| Supported Sulfonic Acids | Sulfonic acid on zirconia/magnesia | Aromatic sulfonation | mdpi.com |

| Covalent Triazine Frameworks | Palladium nanoparticles on CTF | Dehydrogenation for p-cymene production | mdpi.com |

Development of Advanced Analytical and Characterization Methodologies

As the applications of this compound become more sophisticated, the need for advanced analytical and characterization techniques to ensure its purity, structure, and performance becomes critical. Future research will focus on the development and application of hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy. researchgate.netijpsjournal.comchemijournal.comiipseries.orgnih.gov

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) will be invaluable for the detailed analysis of reaction mixtures and the identification of isomers and impurities. chemijournal.comiipseries.orgnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of the p-cymene precursor. chemijournal.com The use of tandem mass spectrometry (MS-MS) can provide further structural elucidation of the compound and its derivatives. researchgate.net

Spectroscopic methods will continue to play a central role in the characterization of this compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the molecular structure. medjchem.comimist.ma The structure of the para-sulfonated derivative of thymol has been confirmed using FT-IR, mass spectrometry, and NMR (¹H and ¹³C). medjchem.com

The table below summarizes key analytical techniques and their future role in the study of this compound.

| Analytical Technique | Application | Key Advantage | Reference |

| LC-MS | Separation and identification of compound and impurities | High sensitivity and specificity | chemijournal.comiipseries.orgnih.gov |

| LC-NMR | Structural elucidation of separated components | Detailed structural information | chemijournal.comiipseries.orgnih.gov |

| GC-MS | Analysis of volatile precursors like p-cymene | Excellent for volatile compounds | chemijournal.com |

| High-Resolution NMR | Confirmation of molecular structure | Precise structural determination | medjchem.comimist.ma |

| FT-IR Spectroscopy | Identification of functional groups | Confirms presence of sulfonic acid and hydroxyl groups | medjchem.comimist.ma |

Integration with Materials Science for Functional Materials

A significant area of future research for this compound lies in its integration into functional materials. The presence of both a hydroxyl and a sulfonic acid group on an aromatic ring makes it an attractive monomer or additive for creating polymers with unique properties.

One of the most promising applications is in the development of proton exchange membranes (PEMs) for fuel cells. Sulfonated polymers are known for their ability to conduct protons, and research into materials like sulfonated polysulfone has been extensive. The incorporation of this compound into polymer backbones could lead to new PEM materials with tailored properties.

Furthermore, thymol itself is being explored as a green, bio-based solvent for the fabrication of polymer membranes, such as hollow fibers. rsc.org This opens up the possibility of using this compound not only as a functional component but also in the sustainable processing of advanced materials. The synthesis of polymers derived from thymol has shown that the resulting macromolecules can exhibit enhanced properties, such as improved antimicrobial activity, compared to the monomer. nih.gov This suggests that polymers derived from this compound could also possess unique and valuable characteristics.

Future research will likely focus on the synthesis and characterization of polymers incorporating this compound and the evaluation of their performance in applications such as membranes, coatings, and functional composites.

| Material Application | Potential Role of this compound | Expected Benefits |

| Proton Exchange Membranes (PEMs) | As a monomer or additive in polymer synthesis | Enhanced proton conductivity, improved thermal and chemical stability. |

| Antimicrobial Polymers | As a monomer for polymerization | Inherent antimicrobial properties from the thymol moiety. nih.gov |

| Functional Coatings | As a component to impart specific surface properties | Improved hydrophilicity, antistatic properties, or biocompatibility. |

| Bio-based Resins and Composites | As a building block for thermosetting resins | Increased bio-content and potential for novel functionalities. |

Computational Design and Optimization of Derivatives for Specific Applications

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules with desired properties. For this compound, future research will increasingly rely on computational methods to design and screen derivatives for specific applications.

Molecular docking and network pharmacology are already being used to identify and assess the biological targets of thymol and carvacrol (B1668589) derivatives, particularly in the context of anticancer agents. rsc.org These computational approaches can be extended to derivatives of this compound to predict their potential therapeutic activities. The synthesis of thymol derivatives and subsequent computational analysis have successfully identified analogues with high anticancer potential. rsc.org

In silico prediction of physicochemical properties, pharmacokinetics, and drug-likeness (ADME) is another crucial area. nih.gov For instance, computational studies on thymol derivatives have been used to evaluate their potential as antibacterial agents, with some derivatives showing enhanced drug-like properties compared to the parent compound. nih.gov

Furthermore, molecular modeling can provide deep insights into reaction mechanisms, such as the sulfonation of aromatic compounds. nih.govacs.orgnih.govrsc.org Density Functional Theory (DFT) calculations and ab initio molecular dynamics simulations can be employed to investigate different reaction pathways and the role of catalysts and solvents, guiding the development of more efficient synthesis protocols. nih.gov

The table below outlines key computational methods and their potential applications in the future research of this compound derivatives.

| Computational Method | Application | Potential Outcome | Reference |

| Molecular Docking | Predicting binding affinity to biological targets | Identification of potential therapeutic applications (e.g., anticancer, antimicrobial) | rsc.org |

| Network Pharmacology | Identifying potential biological targets and mechanisms of action | Understanding the systems-level effects of derivatives | rsc.org |

| ADME Prediction | Evaluating drug-likeness and pharmacokinetic properties | Guiding the design of derivatives with improved bioavailability and safety profiles | nih.gov |

| Molecular Dynamics Simulations | Studying the dynamic behavior of the molecule and its interactions | Understanding binding stability and conformational changes | nih.gov |

| DFT and Ab Initio Calculations | Investigating reaction mechanisms and catalyst performance | Optimizing synthesis conditions and designing more efficient catalysts | nih.govacs.orgnih.govrsc.org |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Hydroxy-p-cymene-2-sulphonic acid with high purity, and how can contamination risks be minimized?

- Methodological Answer : Synthesis typically involves sulfonation of p-cymene derivatives under controlled acidic conditions. Key steps include:

- Selecting sulfonating agents (e.g., concentrated sulfuric acid or chlorosulfonic acid) and monitoring reaction temperatures to avoid over-sulfonation.

- Purification via recrystallization or column chromatography to isolate the target compound from byproducts like disulfonated isomers .

- Validation using melting point analysis and HPLC to confirm purity (>95%). Contamination risks are mitigated by inert atmosphere use and rigorous solvent drying .

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?

- Methodological Answer :

- FT-IR : Identifies sulfonic acid (-SO₃H) and hydroxyl (-OH) groups via peaks at 1030–1050 cm⁻¹ (S=O stretching) and 3200–3600 cm⁻¹ (O-H stretching).

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm). Sulfonic acid protons may appear as broad signals in D₂O-exchanged spectra.

- Mass Spectrometry (ESI-MS) : Confirms molecular ion [M-H]⁻ at m/z 254 (C₁₀H₁₄O₄S⁻) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare aqueous solutions at pH 2–12 and incubate at 25°C, 40°C, and 60°C. Sample aliquots are analyzed at intervals (0h, 24h, 48h) via UV-Vis spectroscopy (λ_max ~270 nm) to track degradation.

- Data Interpretation : Use Arrhenius plots to calculate activation energy (Eₐ) for decomposition. Stability is highest in mildly acidic conditions (pH 4–6), with accelerated degradation at alkaline pH due to sulfonate group hydrolysis .

Advanced Research Questions

Q. What computational methods are recommended to predict the reactivity and intermolecular interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Model solvation effects in water or organic solvents to predict aggregation behavior.

- Docking Studies : Explore binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. Validate predictions with experimental IC₅₀ values .

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial efficacy) be systematically resolved?

- Methodological Answer :

- Evidence Synthesis Framework :

Compile studies and categorize by experimental parameters (e.g., microbial strains, concentration ranges, assay methods).

Assess study confidence via the EPA’s criteria (e.g., dose-response consistency, statistical power) .

Identify confounders (e.g., solvent polarity affecting compound solubility) through meta-regression analysis.

Replicate conflicting experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies without structural modification?

- Methodological Answer :

- Co-solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance aqueous solubility.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release.

- Pharmacokinetic Profiling : Administer via intravenous and oral routes in rodent models, with LC-MS/MS quantification of plasma concentrations. Bioavailability is calculated using non-compartmental analysis .

Methodological Guidance for Literature Reviews

Q. How to conduct a systematic review of this compound’s physicochemical properties across disparate studies?

- Methodological Answer :

- Boolean Search Strategy : Use terms like (“this compound” OR “CAS 508-54-3”) AND (“solubility” OR “pKa” OR “thermal stability”) across SciFinder, PubMed, and Web of Science.

- Data Extraction : Tabulate reported values (e.g., logP, melting points) and note measurement conditions (solvent, instrument).

- Gap Analysis : Highlight understudied areas (e.g., photodegradation kinetics) for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.